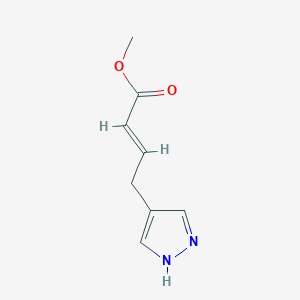![molecular formula C11H20N2O3 B12873695 tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate can be achieved through a multi-step process. One common method involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with an amine, isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods
the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be applied to scale up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroles and pyrrolo derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug design .
Industry
In industry, the compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl 5-tert-butyl tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is unique due to its specific tert-butyl and carboxylate functional groups, which provide distinct chemical properties and reactivity. These functional groups enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrate |
InChI |
InChI=1S/C11H18N2O2.H2O/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H2 |
Clave InChI |
VOUKMOQBATZNOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)




![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)




![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
